molecular formula C23H26N2O5S B613482 Fmoc-D-Pen(Acm)-OH CAS No. 201531-77-3

Fmoc-D-Pen(Acm)-OH

Cat. No.: B613482
CAS No.: 201531-77-3
M. Wt: 442.54
InChI Key: HJXCJYNKTHOYRD-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Penicillamine(Acetylmethyl)-OH is a derivative of penicillamine, an amino acid that is commonly used in peptide synthesis. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and an acetamidomethyl (Acm) group at the thiol terminus. These protecting groups are essential for preventing unwanted side reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Penicillamine(Acetylmethyl)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of D-penicillamine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This is usually achieved by reacting D-penicillamine with Fmoc-chloride in the presence of a base such as sodium carbonate.

    Protection of the Thiol Group: The thiol group is protected with an acetamidomethyl (Acm) group. This can be done by reacting the Fmoc-protected D-penicillamine with acetamidomethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of Fmoc-D-Penicillamine(Acetylmethyl)-OH follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of D-penicillamine are reacted with Fmoc-chloride and acetamidomethyl chloride under controlled conditions.

    Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity Fmoc-D-Penicillamine(Acetylmethyl)-OH.

Chemical Reactions Analysis

Types of Reactions

    Deprotection Reactions: The Fmoc and Acm groups can be removed under specific conditions to reveal the free amino and thiol groups, respectively.

    Substitution Reactions: The thiol group can undergo substitution reactions with various electrophiles to form new compounds.

Common Reagents and Conditions

    Deprotection of Fmoc Group: The Fmoc group can be removed using a base such as piperidine.

    Deprotection of Acm Group: The Acm group can be removed using mercury(II) acetate or iodine in the presence of a base.

Major Products Formed

    Free D-Penicillamine: After deprotection, the free amino and thiol groups of D-penicillamine are revealed.

    Substituted Derivatives: Various substituted derivatives can be formed by reacting the thiol group with different electrophiles.

Scientific Research Applications

Chemistry

Fmoc-D-Penicillamine(Acetylmethyl)-OH is widely used in peptide synthesis as a building block. The protecting groups allow for selective reactions, making it easier to synthesize complex peptides.

Biology

In biological research, this compound is used to study the role of penicillamine in various biochemical pathways. It is also used in the synthesis of peptide-based drugs.

Medicine

Fmoc-D-Penicillamine(Acetylmethyl)-OH is used in the development of peptide-based therapeutics. The compound’s ability to form stable peptides makes it valuable in drug design.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic reagents.

Mechanism of Action

The mechanism of action of Fmoc-D-Penicillamine(Acetylmethyl)-OH involves the selective protection and deprotection of the amino and thiol groups. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The Acm group protects the thiol group, allowing for selective reactions at other sites. Upon deprotection, the free amino and thiol groups can participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-Penicillamine(Triphenylmethyl)-OH: Similar to Fmoc-D-Penicillamine(Acetylmethyl)-OH but with a triphenylmethyl group protecting the thiol group.

    Fmoc-D-Cysteine(Acetylmethyl)-OH: Similar to Fmoc-D-Penicillamine(Acetylmethyl)-OH but with cysteine instead of penicillamine.

Uniqueness

Fmoc-D-Penicillamine(Acetylmethyl)-OH is unique due to its specific protecting groups, which provide selective protection for both the amino and thiol groups. This makes it particularly useful in the synthesis of complex peptides where selective reactions are required.

Properties

IUPAC Name

(2S)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c1-14(26)24-13-31-23(2,3)20(21(27)28)25-22(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-13H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXCJYNKTHOYRD-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCSC(C)(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673985
Record name 3-[(Acetamidomethyl)sulfanyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201531-77-3
Record name 3-[(Acetamidomethyl)sulfanyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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